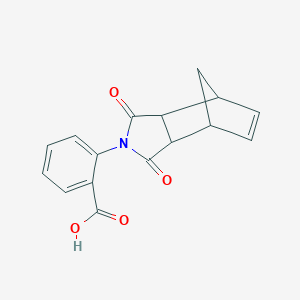
2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid, also known as 2-HMIB, is a small organic molecule composed of a benzene ring and an isoindole ring. It is a derivative of the amino acid tryptophan, and is a common component of many natural products. 2-HMIB has been studied extensively in recent years due to its wide range of biological activities and potential applications in the biomedical field.
作用機序
2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid has been shown to interact with a variety of proteins and enzymes. It has been shown to inhibit the activity of the enzyme tryptophan oxygenase, as well as the enzyme tryptophan hydroxylase. It has also been shown to inhibit the activity of the enzyme tyrosine hydroxylase, as well as the enzyme tryptophan decarboxylase.
Biochemical and Physiological Effects
2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including tryptophan oxygenase, tryptophan hydroxylase, and tyrosine hydroxylase. It has also been shown to inhibit the activity of the enzyme tryptophan decarboxylase, which is involved in the metabolism of serotonin, a neurotransmitter. In addition, 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid has been shown to inhibit the activity of the enzyme 5-HT2A, which is involved in the regulation of serotonin levels.
実験室実験の利点と制限
2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid has several advantages for use in laboratory experiments. It is relatively cheap and easy to synthesize, and it has a wide range of biological activities. It is also relatively stable in solution, making it suitable for use in a variety of experiments. However, 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is not very soluble in water, making it difficult to use in certain experiments.
将来の方向性
There are a number of possible future directions for the study of 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid. Further research could be conducted on the structure and function of proteins and enzymes that interact with 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid. In addition, further research could be conducted on the biochemical and physiological effects of 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid, as well as its potential therapeutic applications. Finally, further research could be conducted on the synthesis of 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid, in order to develop more efficient and cost-effective methods for its production.
合成法
2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid can be synthesized from tryptophan using a variety of methods. The most common method involves the reaction of tryptophan with acetic anhydride and p-toluenesulfonic acid in an aqueous solution. This reaction yields 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid in a yield of approximately 95%. Other methods for the synthesis of 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid include the reaction of tryptophan with ethyl chloroformate and p-toluenesulfonic acid, as well as the reaction of tryptophan with p-toluenesulfonyl chloride in the presence of triethylamine.
科学的研究の応用
2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid has a wide range of scientific research applications. It has been used in the study of enzyme-catalyzed reactions, in the study of the structure and function of proteins, and in the study of the metabolism of drugs and other compounds. It has also been used in the study of the structure and function of DNA, in the study of the structure and function of enzymes, and in the study of the structure and function of cell membranes.
特性
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-14-12-8-5-6-9(7-8)13(12)15(19)17(14)11-4-2-1-3-10(11)16(20)21/h1-6,8-9,12-13H,7H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVCRTFVNMBICJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dichlorophenoxy)-N'-[(5-{4-nitrophenyl}-2-furyl)methylene]acetohydrazide](/img/structure/B391503.png)
![2-Bromo-4-chloro-6-({[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B391504.png)
![2-N-[(E)-[4-[(E)-[[4-(4-methoxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenyl]methylideneamino]-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B391506.png)
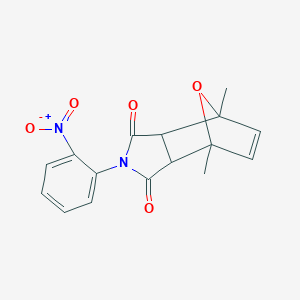
![N'-[2-(allyloxy)benzylidene]nicotinohydrazide](/img/structure/B391513.png)

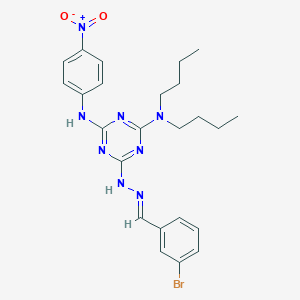
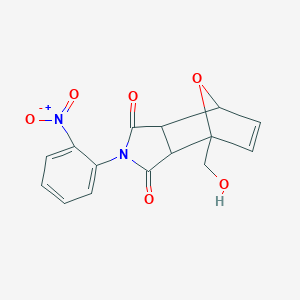
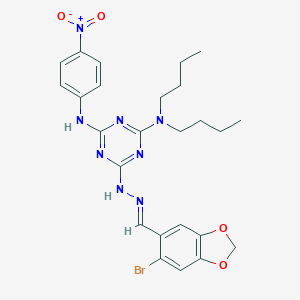
![Terephthalaldehyde bis[(4-(dibutylamino)-6-{4-nitroanilino}-1,3,5-triazin-2-yl)hydrazone]](/img/structure/B391522.png)
![N-(4-fluorophenyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B391525.png)
![Ethyl 2,4-diphenyl-4'-(4-nitrophenyl)-1,2,4',5'-tetrahydrospiro[phthalazine-1,5'-[1,3,4]thiadiazole]-2'-carboxylate](/img/structure/B391526.png)

![5-ethyl-3-(tritylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B391528.png)